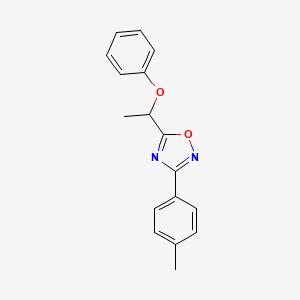![molecular formula C14H14N2O3S B5356382 4-[(methylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5356382.png)
4-[(methylamino)sulfonyl]-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(methylamino)sulfonyl]-N-phenylbenzamide, also known as Methylphenidate, is a commonly used psychostimulant drug that is primarily used to treat attention deficit hyperactivity disorder (ADHD) in children and adults. The compound has gained significant attention in the scientific community due to its ability to improve cognitive function and increase focus.
Mecanismo De Acción
4-[(methylamino)sulfonyl]-N-phenylbenzamideate works by blocking the reuptake of dopamine and norepinephrine in the brain. By increasing the levels of these neurotransmitters, 4-[(methylamino)sulfonyl]-N-phenylbenzamideate enhances cognitive function and improves focus. The compound also has a mild stimulant effect, which can help individuals stay alert and awake.
Biochemical and Physiological Effects
4-[(methylamino)sulfonyl]-N-phenylbenzamideate has been shown to have a number of biochemical and physiological effects. The compound increases heart rate and blood pressure, and can cause insomnia and decreased appetite. It has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to improved cognitive function and focus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(methylamino)sulfonyl]-N-phenylbenzamideate has several advantages for lab experiments. The compound is relatively easy to synthesize and is widely available. It has also been extensively studied, making it a well-characterized compound for use in research. However, 4-[(methylamino)sulfonyl]-N-phenylbenzamideate also has several limitations. The compound can be addictive and has a high potential for abuse. It can also have significant side effects, particularly when used at high doses.
Direcciones Futuras
There are several future directions for research on 4-[(methylamino)sulfonyl]-N-phenylbenzamideate. One area of interest is the long-term effects of the compound on brain function and behavior. Another area of interest is the development of new psychostimulant drugs that have fewer side effects and a lower potential for abuse. Additionally, researchers are interested in investigating the effects of 4-[(methylamino)sulfonyl]-N-phenylbenzamideate on different populations, such as older adults or individuals with other neurological disorders. Finally, there is a need for more research on the mechanisms underlying the effects of 4-[(methylamino)sulfonyl]-N-phenylbenzamideate, particularly at the molecular level.
Métodos De Síntesis
4-[(methylamino)sulfonyl]-N-phenylbenzamideate is synthesized through a multi-step process that involves the reaction of phenylacetone with methylamine to form N-methylphenylacetone. The N-methylphenylacetone is then reacted with hydroxylamine to form N-methylphenylacetone oxime. The oxime is then reacted with thionyl chloride to form N-methylphenylacetone oxime chloride, which is then reacted with 4-aminobenzenesulfonamide to form 4-[(methylamino)sulfonyl]-N-phenylbenzamideate.
Aplicaciones Científicas De Investigación
4-[(methylamino)sulfonyl]-N-phenylbenzamideate is widely used in scientific research to study the effects of psychostimulant drugs on cognitive function and behavior. The compound has been shown to improve working memory, attention, and cognitive control in both healthy individuals and those with ADHD. 4-[(methylamino)sulfonyl]-N-phenylbenzamideate has also been used in studies investigating the neural mechanisms underlying cognitive function and the effects of psychostimulants on brain activity.
Propiedades
IUPAC Name |
4-(methylsulfamoyl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-15-20(18,19)13-9-7-11(8-10-13)14(17)16-12-5-3-2-4-6-12/h2-10,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWOIDSTFMVZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5356307.png)
![7-phenyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5356313.png)

![1-benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B5356323.png)
![4-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzamide](/img/structure/B5356326.png)
![2-{4-ethyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5356329.png)
![1-isopropyl-10-methyl-3-phenylpyrazino[1,2-a]indole](/img/structure/B5356331.png)
![7-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5356355.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5356357.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5356361.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5356366.png)
![4-[3-(4-bromophenyl)-1-phenyl-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5356371.png)
![(1R*,2R*,6S*,7S*)-4-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5356384.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5356391.png)
